molecular formula C9H15N3 B2882317 2-Isopropyl-N,6-dimethylpyrimidin-4-amine CAS No. 383146-03-0

2-Isopropyl-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2882317
CAS No.: 383146-03-0
M. Wt: 165.24
InChI Key: XMHOKWKIIVOLIZ-UHFFFAOYSA-N
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Description

2-Isopropyl-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N,6-dimethylpyrimidin-4-amine typically involves the alkylation of 4,6-dimethyl-2-pyrimidinamine. One common method is the reaction of 4,6-dimethyl-2-pyrimidinamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyrimidinamine: Lacks the isopropyl group, making it less hydrophobic.

    2-isopropyl-4,6-dimethylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-isopropyl-4,6-dimethyl-5-pyrimidinol: Contains a hydroxyl group at the 5-position.

Uniqueness

2-Isopropyl-N,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity, potentially affecting its biological activity and solubility in organic solvents .

Properties

IUPAC Name

N,6-dimethyl-2-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)9-11-7(3)5-8(10-4)12-9/h5-6H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHOKWKIIVOLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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